Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate chemical properties
Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a multi-functional organic molecule that incorporates three key structural motifs: a central 1,3-oxazole ring, a phenyl substituent at the C5 position, and a methyl benzoate group at the C2 position. This unique arrangement of an aromatic heterocycle linked to an esterified phenyl ring presents a scaffold of significant interest in medicinal chemistry and materials science. The oxazole core is a well-established pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities.[1] The presence of the methyl benzoate moiety offers a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate. By dissecting the molecule into its constituent functional groups—the 2,5-disubstituted oxazole and the ortho-substituted methyl benzoate—we can build a predictive but robust understanding of its behavior. This document is intended to serve as a foundational resource for scientists looking to synthesize, characterize, or utilize this compound in their research endeavors.
Molecular Structure and Physicochemical Properties
The structure of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate features a sterically demanding ortho-substitution pattern, which influences the planarity and conformational freedom of the molecule. The electronic interplay between the electron-deficient oxazole ring and the methyl benzoate group dictates its overall reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₃ | Calculated |
| Molar Mass | 279.29 g/mol | Calculated |
| Physical State | Predicted to be a solid at room temperature | Inferred from similar aromatic compounds |
| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | [2] |
Synthetic Pathways
The synthesis of 2,5-disubstituted oxazoles can be achieved through various classical and modern methodologies.[3][4] For Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate, a logical approach involves the formation of the oxazole ring from precursors already containing the necessary phenyl and benzoate functionalities. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is a foundational method.[4][5]
Workflow: Modified Robinson-Gabriel Synthesis
A plausible synthetic route begins with methyl 2-(2-aminoacetyl)benzoate, which is then acylated with benzoyl chloride to form the key intermediate, methyl 2-(2-benzamidoacetyl)benzoate. Subsequent cyclodehydration using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride would yield the target molecule.
Caption: Synthetic workflow for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.
Experimental Protocol: Synthesis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
Step 1: Synthesis of the α-acylamino ketone intermediate
-
Dissolve methyl 2-(2-aminoacetyl)benzoate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (2.2 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
Step 2: Cyclodehydration to form the oxazole ring
-
To the crude methyl 2-(2-benzamidoacetyl)benzoate from the previous step, add polyphosphoric acid.
-
Heat the mixture to 140°C for approximately 2-3 hours.[4]
-
After cooling, carefully pour the reaction mixture into ice water to precipitate the product.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to afford pure Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.
Predicted Spectroscopic Profile
The structural characterization of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate relies on a combination of spectroscopic techniques. The following data is predicted based on the analysis of its constituent parts and data from analogous compounds.[6][7][8]
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.1 - 8.3 | d | ~8.0 | 1H | Aromatic H (Benzoate, ortho to C=O) |
| 7.7 - 7.9 | m | - | 2H | Aromatic H (Phenyl, ortho to oxazole) |
| 7.3 - 7.6 | m | - | 5H | Remaining Aromatic H (Phenyl & Benzoate) |
| 7.2 - 7.3 | s | - | 1H | Oxazole C4-H |
| 3.9 - 4.1 | s | - | 3H | -OCH₃ |
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Ester) |
| ~161 | C2-Oxazole |
| ~151 | C5-Oxazole |
| 124 - 135 | Aromatic Carbons |
| ~124 | C4-Oxazole |
| ~53 | -OCH₃ |
Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Predicted Key Features |
| IR (KBr, cm⁻¹) | ~1730 (C=O, Ester stretch), ~1610 (C=N, Oxazole stretch), ~1550, 1450 (C=C, Aromatic stretch), ~1250 (C-O, Ester stretch)[9] |
| MS (EI, 70 eV) | Predicted m/z: 279 (M⁺), 248 ([M-OCH₃]⁺), 220 ([M-CO₂CH₃]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
Chemical Reactivity
The reactivity of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is governed by its two primary functional domains: the oxazole ring and the methyl benzoate group.
Reactivity of the Oxazole Ring
The 1,3-oxazole ring is an electron-deficient aromatic system.[6] This electronic nature dictates its reactivity profile.
-
Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic attack. Substitution, if forced, is predicted to occur at the C4 position, which is the most electron-rich carbon on the ring.[5][10] However, electrophilic attack on the more activated C5-phenyl ring is also a likely outcome.
-
Nucleophilic Attack: The C2 position of the oxazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack.[1][6] In this molecule, the C2 position is already substituted. Strong nucleophiles could potentially lead to ring-opening reactions, although this is less common than with simpler oxazoles.[5]
-
Deprotonation: The acidity of the ring protons follows the order C2 > C5 > C4.[6][10] Since C2 and C5 are substituted, deprotonation with a very strong base (e.g., n-BuLi) would occur at the C4 position, creating a nucleophilic center for further functionalization.
-
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a pathway to synthesize substituted pyridine derivatives.[5][11]
Reactivity of the Methyl Benzoate Moiety
The ester functional group is a primary site for nucleophilic acyl substitution.
-
Hydrolysis (Saponification): This is one of the most important reactions for this molecule. Under basic conditions (e.g., NaOH or KOH in aqueous alcohol), the ester undergoes saponification via a nucleophilic acyl substitution mechanism to irreversibly form the corresponding carboxylate salt, 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.[12][13] Subsequent acidification yields the carboxylic acid, 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid.[14] This transformation is crucial for creating derivatives, improving aqueous solubility, or for use in peptide coupling reactions. Acid-catalyzed hydrolysis is also possible but is a reversible equilibrium-driven process.[15]
Caption: Mechanism of base-catalyzed hydrolysis (saponification) of the ester.
-
Electrophilic Aromatic Substitution: The ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position on the benzoate ring.[2]
Potential Applications
The structural features of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate make it an attractive scaffold for several areas of research:
-
Medicinal Chemistry: The oxazole nucleus is a key component in many biologically active compounds.[1] The carboxylic acid derivative (obtained via hydrolysis) could be used as a building block to synthesize novel amides and esters for screening as potential therapeutic agents.
-
Materials Science: The rigid, aromatic nature of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) or as a component in novel polymers, where the oxazole ring can contribute to thermal stability and specific electronic properties.
Conclusion
Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a compound with a rich and predictable chemical profile. Its synthesis is accessible through established organic chemistry reactions. The molecule's reactivity is dominated by the chemistry of the electron-deficient oxazole ring and the versatile methyl benzoate group, with the latter's susceptibility to hydrolysis being a key feature for derivatization. This guide provides a solid, predictive framework for researchers, enabling them to confidently incorporate this promising scaffold into their synthetic and developmental programs.
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